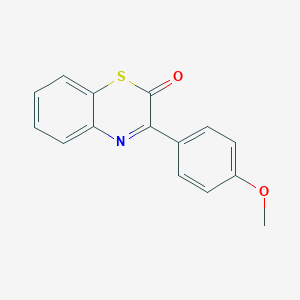
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one, also known as MBTH, is a benzothiazinone derivative that has gained attention in recent years due to its potential applications in various scientific research fields. MBTH is a heterocyclic compound that contains a benzene ring fused with a thiazine ring, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to scavenge free radicals by donating a hydrogen atom to the radical, which neutralizes it and prevents it from causing damage to cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which suggests that it may have potential applications as an antibiotic. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has also been shown to have anti-inflammatory properties, which suggests that it may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to exhibit a range of interesting biochemical and physiological effects, which makes it a potentially useful tool for studying various biological processes. However, one limitation of using 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one.
Future Directions
There are several potential future directions for research involving 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one. For example, further studies could be conducted to elucidate its mechanism of action and to determine its potential applications as an antibiotic, antioxidant, or anti-inflammatory agent. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one could be used as a tool for studying various biological processes, such as the synthesis of DNA and RNA. Finally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one could be modified to improve its efficacy or to make it more selective for certain targets.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one can be achieved through a two-step process that involves the reaction of 4-methoxyaniline with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by the reaction of the resulting intermediate with thiosemicarbazide. This method yields a white crystalline powder with a melting point of 225-227°C and a molecular weight of 295.34 g/mol.
Scientific Research Applications
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to exhibit a range of potential applications in scientific research. For example, it has been used as a fluorescent probe for the detection of hydrogen peroxide in biological systems. 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has also been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which makes it a potential candidate for the development of new antibiotics. Additionally, 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
Product Name |
3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4-benzothiazin-2-one |
InChI |
InChI=1S/C15H11NO2S/c1-18-11-8-6-10(7-9-11)14-15(17)19-13-5-3-2-4-12(13)16-14/h2-9H,1H3 |
InChI Key |
CNJJCOBXQKWFLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)



![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)



